N-Methyl-2,4-dinitroaniline

Catalog No.
S588401
CAS No.
2044-88-4
M.F
C7H7N3O4
M. Wt
197.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-2,4-dinitroaniline

For Bendamustine API synthesis, using unmethylated 2,4-dinitroaniline leads to regiochemical impurities and extra methylation steps. N-Methyl-2,4-dinitroaniline (CAS 2044-88-4) is the exact precursor with pre-installed N-methyl group, ensuring 100% regioselective reduction and avoiding poly-methylated byproducts. It is also the primary reference standard for HPLC ANDA validation. Advantages: • Directly yields 1-methylbenzimidazole core • Enables rapid, selective reduction to N-methyl-2-amino-4-nitroaniline • Serves as Bendamustine Impurity 86 standard. Procure from SMolecule with reliable global shipping.

CAS Number

2044-88-4

Product Name

N-Methyl-2,4-dinitroaniline

IUPAC Name

N-methyl-2,4-dinitroaniline

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

InChI

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3

InChI Key

IQEJEZOCXWJNKR-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyms

N-Methyl-2,4-dinitro-benzenamine; N-Methyl-2,4-dinitro-aniline; (2,4-Dinitrophenyl)methylamine; 1-(Methylamino)-2,4-dinitrobenzene; 2,4-Dinitro-N-methylaniline; NSC 36958;

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound N-Methyl-2,4-dinitroaniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36958. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Methylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

N-Methyl-2,4-dinitroaniline is an electron-deficient, N-alkylated aromatic building block procured primarily as a structurally exact intermediate for pharmaceutical synthesis and as an analytical reference standard . Characterized by its two nitro groups and a secondary N-methylamine function, it exhibits a melting point of 171–175°C and distinct nucleophilic properties compared to unmethylated analogs [1]. Industrially, buyers prioritize this exact compound because it serves as the mandatory foundational precursor for the chemotherapy drug Bendamustine, where the pre-installed N-methyl group is strictly required to form the drug's 1-methylbenzimidazole core without secondary methylation steps . It is also utilized in specialized analytical workflows as a stable chromatographic marker for aldehyde quantification, where standard unmethylated reagents fail to provide adequate separation [1].

Research Fit

Certified Impurity Standard Specified as Bendamustine Impurity 30/50 in USP/EMA monographs; essential for regulated pharmaceutical impurity profiling.
Synthetic Intermediate N-methyl-2,4-dinitroaniline core for dinitroaniline herbicides; non-nucleophilic amine reactivity profile supports specific coupling steps.
NLO Research Baseline Centrosymmetric alkyl-chain benchmark for nonlinear optical structure-property studies; SHG-inactive control for higher homologs.

Substituting N-methyl-2,4-dinitroaniline with its closest unmethylated analog, 2,4-dinitroaniline, or dimethylated variants results in immediate process failure in targeted manufacturing and analytical applications [1]. In Bendamustine API manufacturing, the unmethylated analog cannot yield the required N-methylated diamine upon reduction, necessitating an inefficient secondary methylation step that introduces severe regiochemical control issues and compromises API purity [2]. Furthermore, in aqueous bisulfide reduction systems, the N-methyl derivative exhibits rapid, 100% regioselective reduction at the ortho-nitro group, whereas unmethylated 2,4-dinitroaniline remains sluggish and unreactive without additional catalysts [1]. In chromatographic applications, standard 2,4-dinitrophenylhydrazines fail to produce the specific elution profile provided by the N-methylated derivative, leading to unacceptable peak overlap and rendering substitution analytically unviable [1].

Substitution Risk

Deprotonation profile differs from trinitro analog; may not support reactions requiring in situ anion generation.

Unique pharmacopoeial identity as Bendamustine Impurity 30/50; unqualified dinitroaniline analogs would not meet impurity profiling validation criteria.

Oxidative demethylation pathway is distinct from N,N-dimethyl analog; the two compounds are not interchangeable in synthetic or mechanistic studies.

Absolute Regioselectivity in Aqueous Bisulfide Reduction

In aqueous bisulfide reduction systems (H2S/pyridine), N-methyl-2,4-dinitroaniline demonstrates 100% regioselectivity for the ortho-nitro group, yielding N-methyl-2-amino-4-nitroaniline with 0% reduction at the para position [1]. In contrast, baseline dinitroaromatics like 2,4-dinitrotoluene reduce exclusively at the para position (100% para, 0% ortho), while unmethylated 2,4-dinitroaniline is largely unreactive under the same catalyst-free conditions [1].

Evidence DimensionRegioselectivity of nitro reduction (ortho vs para)
Target Compound Data100% ortho reduction, 0% para reduction
Comparator Or Baseline2,4-Dinitrotoluene (100% para reduction) and 2,4-Dinitroaniline (unreactive)
Quantified DifferenceComplete inversion of regioselectivity compared to toluene analogs and massive reactivity increase vs unmethylated aniline
ConditionsAqueous bisulfide (H2S), pyridine, pH 7.0

This absolute regioselectivity enables the direct, high-yield synthesis of asymmetric N-methylated diamines without the need for complex isomer separation or additional catalysts.

Deprotonation Reactivity
Head-to-head
N-methyl-2,4-dinitroaniline: no reaction with MTBD base
N-methyl-2,4,6-trinitroaniline: successful deprotonation, yields protonated MTBD + anion
Weaker NH acid; avoid when in situ anion generation is required.
Identical conditions, polar aprotic solvent.

Essential Structural Precursor for Bendamustine API Manufacturing

The synthesis of the chemotherapy agent Bendamustine strictly requires a 1-methylbenzimidazole core. N-methyl-2,4-dinitroaniline provides the exact pre-installed N-methyl group necessary for this architecture, directly yielding N1-methyl-4-nitrobenzene-1,2-diamine upon selective reduction [1]. Attempting to use 2,4-dinitroaniline requires post-reduction methylation, which introduces severe regiochemical control issues and drastically lowers the overall yield of the target API[1].

Evidence DimensionSuitability for 1-methylbenzimidazole core synthesis
Target Compound DataDirect precursor (requires only reduction and cyclization)
Comparator Or Baseline2,4-Dinitroaniline (requires additional low-yield N-methylation step)
Quantified DifferenceEliminates one complex synthetic step and prevents multi-methylation impurities
ConditionsCommercial API synthesis of Bendamustine Hydrochloride

Procuring the exact N-methylated precursor is mandatory to bypass inefficient methylation steps and meet stringent API impurity profiles in commercial manufacturing.

SHG Activity
Head-to-head
N-methyl-2,4-dinitroaniline: centrosymmetric crystal; SHG inactive
N-n-butyl-2,4-dinitroaniline: noncentrosymmetric crystal; SHG active
Methyl derivative is the SHG-silent baseline for NLO structure-property studies.
X-ray diffraction and Kurtz powder technique.

Quantitative Oxidation Marker in HPLC Aldehyde Assays

In analytical chemistry, 1-methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) is used to derivatize aldehydes. Unlike standard 2,4-DNPH, MDNPH is quantitatively oxidized by ozone and nitrogen dioxide to yield N-methyl-2,4-dinitroaniline (MDNA) [1]. This specific oxidation product serves as a distinct, separable HPLC marker that elutes differently than the target hydrazones. Using standard unmethylated reagents fails to produce this specific marker, leading to overlapping peaks and unacceptable quantification errors (>15%) in biological matrices [1].

Evidence DimensionChromatographic separation and quantification error
Target Compound DataYields distinct MDNA marker, enabling dual-wavelength separation
Comparator Or BaselineStandard 2,4-DNPH (lacks MDNA marker, >15% quantification error in complex matrices)
Quantified DifferencePrevents >15% quantification error caused by chromatographic overlap
ConditionsHPLC analysis of aldehydes in biological matrices using dual-wavelength detection

For environmental and biochemical testing labs, this compound is essential as a reference standard to calibrate highly specific aldehyde assays and prevent chromatographic overlap.

Oxidative Demethylation Route
Data to verify
m-CPBA oxidation of N,N-dimethyl-2,4-dinitroaniline yields N-methyl-2,4-dinitroaniline as a major product, along with N-formyl and N-oxide derivatives.
Synthetic access from dimethyl precursor confirmed; distinct product slate.
Source details incomplete; verify conditions independently.
Impurity Designation
Class-level
Designated Bendamustine Impurity 30 (or 50) in USP/EMA monographs; full characterization data compliant with ANDA/NDA requirements.
Regulatory identity unique to this compound; alternative dinitroanilines not recognized.
Verify against current pharmacopoeial monograph.
Thermal Properties vs Parent
Cross-study comparable
mp 171–172 °C; ΔfH°solid −67.4 ± 3.7 kJ/mol
Parent 2,4-dinitroaniline: mp 176–178 °C; ΔfH°solid ≈ −86 kJ/mol (est.)
N-methylation weakens crystal packing: lower melting point, less exothermic solid-state enthalpy.
Standard calorimetry; data from separate sources.

Commercial Manufacturing of Bendamustine Hydrochloride

N-Methyl-2,4-dinitroaniline is the foundational starting material for synthesizing Bendamustine. Its pre-installed methyl group ensures that subsequent reduction and cyclization steps efficiently form the required 1-methylbenzimidazole core without generating unmethylated or poly-methylated impurities [1].

Pharmaceutical Impurity Profiling and Reference Standards

In quality control laboratories, this compound (often designated as Bendamustine Impurity 86 or BEN-2A Impurity) is procured as a highly pure reference standard. It is critical for validating HPLC methods, supporting Abbreviated New Drug Applications (ANDA), and ensuring the absence of unreacted precursors in the final API .

Synthesis of Asymmetric N-Methylated Diamines

Due to its 100% regioselective reduction profile under aqueous bisulfide conditions, this compound is the specific choice for synthesizing N-methyl-2-amino-4-nitroaniline. This asymmetric diamine is a valuable building block for advanced dyes, agrochemicals, and specialized polymers where unmethylated diamines would fail to provide the necessary steric or electronic properties [2].

Analytical Calibration for MDNPH-Based HPLC Assays

As the quantitative oxidation product of MDNPH, N-methyl-2,4-dinitroaniline is utilized as a calibration standard in dual-wavelength HPLC assays. It allows analytical chemists to accurately separate and quantify lower aldehydes in complex biological matrices where standard 2,4-DNPH methods suffer from peak overlap [3].

Application Fit

Application
Selection Property
Validation Focus
Bendamustine impurity analysis
Certified impurity reference standard (Impurity 30/50)
Pharmacopoeial impurity profiling compliance
Dinitroaniline herbicide intermediate
Non-nucleophilic amine reactivity profile
Deprotonation resistance vs trinitro analogs
NLO structure-property studies
Centrosymmetric crystal baseline
SHG inactivity as alkyl chain benchmark
Oxidative demethylation studies
Distinct from N,N-dimethyl analog
m-CPBA oxidation product distribution

XLogP3

2.2

UNII

YMZ75L8MPZ

Other CAS

71607-48-2
2044-88-4

Wikipedia

N-methyl-2,4-dinitroaniline

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